Cas no 1998658-22-2 ((1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific (R)-configuration ensures high enantioselectivity in catalytic reactions, making it valuable for the preparation of biologically active compounds. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity in cross-coupling and nucleophilic substitution reactions. The trifluoroethyl group contributes to increased metabolic stability and lipophilicity, which is advantageous in drug design. This compound is typically employed in the development of agrochemicals, specialty chemicals, and active pharmaceutical ingredients (APIs), where precise stereochemistry and fluorination are critical for performance.
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol structure
1998658-22-2 structure
商品名:(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
CAS番号:1998658-22-2
MF:C8H5ClF4O
メガワット:228.571315526962
CID:6378277
PubChem ID:97044772

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
    • EN300-1946350
    • 1998658-22-2
    • インチ: 1S/C8H5ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1
    • InChIKey: OLGQBKJJYGJRBM-SSDOTTSWSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)[C@H](C(F)(F)F)O)F

計算された属性

  • せいみつぶんしりょう: 227.9965051g/mol
  • どういたいしつりょう: 227.9965051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1946350-2.5g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
2.5g
$2071.0 2023-09-17
Enamine
EN300-1946350-5.0g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
5g
$3894.0 2023-05-31
Enamine
EN300-1946350-0.05g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
0.05g
$888.0 2023-09-17
Enamine
EN300-1946350-1.0g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
1g
$1343.0 2023-05-31
Enamine
EN300-1946350-1g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
1g
$1057.0 2023-09-17
Enamine
EN300-1946350-5g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
5g
$3065.0 2023-09-17
Enamine
EN300-1946350-10g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
10g
$4545.0 2023-09-17
Enamine
EN300-1946350-0.25g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
0.25g
$972.0 2023-09-17
Enamine
EN300-1946350-10.0g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
10g
$5774.0 2023-05-31
Enamine
EN300-1946350-0.1g
(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
1998658-22-2
0.1g
$930.0 2023-09-17

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol 関連文献

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-olに関する追加情報

Comprehensive Overview of (1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 1998658-22-2)

The compound (1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 1998658-22-2) is a chiral fluorinated alcohol derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 3-chloro-4-fluorophenyl moiety and the trifluoroethyl group, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for fluorinated compounds in modern medicine.

One of the key reasons for the growing interest in (1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is its role in the development of chiral building blocks for asymmetric synthesis. The presence of both chloro and fluoro substituents on the aromatic ring enhances its reactivity and selectivity, making it a versatile candidate for catalyzed reactions. Recent studies have explored its use in cross-coupling reactions, a topic frequently searched by chemists in academic and industrial settings.

In the context of green chemistry, a hot topic in 2024, this compound has been evaluated for its compatibility with sustainable solvents and low-energy synthetic routes. Environmental concerns have driven researchers to optimize its production processes, minimizing waste and energy consumption. Questions like "How to synthesize fluorinated compounds efficiently?" or "What are the eco-friendly alternatives for chiral intermediates?" are commonly searched, reflecting the industry's shift toward sustainability.

The pharmacological potential of (1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is another area of active investigation. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, traits highly sought after in drug design. Its structural similarity to other bioactive molecules has led to hypotheses about its utility in targeting specific enzymes or receptors, though detailed mechanistic studies are ongoing.

From an analytical perspective, the characterization of CAS No. 1998658-22-2 involves advanced techniques such as NMR spectroscopy, HPLC chiral separation, and mass spectrometry. These methods are critical for ensuring the compound's purity and enantiomeric excess, which are essential for its application in high-value industries. Searches related to "chiral purity analysis" or "fluorine NMR interpretation" highlight the technical challenges and solutions associated with such compounds.

In summary, (1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol represents a fascinating intersection of chiral chemistry, fluorination strategies, and sustainable synthesis. Its versatility and relevance to contemporary research trends ensure its continued prominence in scientific literature and industrial applications. As the demand for tailor-made intermediates grows, this compound is poised to play a pivotal role in advancing both academic and commercial projects.

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